Bienvenue dans la boutique en ligne BenchChem!

2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone

MIF tautomerase cancer immunotherapy small-molecule inhibitor

2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone (CAS 1309793-47-2), also designated (±)-CPSI-1306, is a racemic small-molecule antagonist of macrophage migration inhibitory factor (MIF). It belongs to the isoxazoline class of MIF inhibitors and operates by disrupting the homotrimerization of MIF, which is required for its pro-inflammatory and pro-tumorigenic cytokine activity.

Molecular Formula C15H16F2N2O3
Molecular Weight 310.3
CAS No. 1309793-47-2
Cat. No. B606803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone
CAS1309793-47-2
SynonymsCPSI-1306;  CPSI 1306;  CPSI1306; 
Molecular FormulaC15H16F2N2O3
Molecular Weight310.3
Structural Identifiers
SMILESC1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2
InChIKeyGUWOSEVHCSNYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone (CAS 1309793-47-2): A MIF Antagonist for Oncology & Inflammation Research


2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone (CAS 1309793-47-2), also designated (±)-CPSI-1306, is a racemic small-molecule antagonist of macrophage migration inhibitory factor (MIF). It belongs to the isoxazoline class of MIF inhibitors and operates by disrupting the homotrimerization of MIF, which is required for its pro-inflammatory and pro-tumorigenic cytokine activity [1]. This compound has been profiled across multiple oncology and inflammatory disease models, demonstrating oral bioavailability and consistent in vivo target engagement at 20 mg/kg/day in murine systems [2].

Why Generic MIF Inhibitor Substitution Fails for CPSI-1306-Dependent Studies


MIF inhibitors span multiple chemotypes (isoxazolines, phenylpyrimidines) and display widely divergent potency, pharmacokinetic profiles, and mechanistic nuances—from tautomerase active-site binders to trimerization disruptors. For instance, the phenylpyrimidine 4-IPP and the earlier isoxazoline ISO-1 act via distinct binding modalities, yielding different selectivity and cellular potency windows [1]. CPSI-1306 specifically targets MIF trimerization rather than merely blocking the catalytic tautomerase pocket, a mechanistic distinction that directly translates into functional potency differences observed in T-cell immunosuppression reversal and in vivo tumor models where earlier inhibitors show limited efficacy [2]. Substituting an alternative MIF inhibitor without accounting for these parameters risks loss of the specific pharmacological profile required for reproducible translation.

Quantitative Differentiation Evidence for 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone Against Key Comparators


Functional Potency Superiority Over ISO-1 in MIF Inhibition

CPSI-1306 has been reported to exhibit up to 100-fold greater functional potency compared to the prototypical isoxazoline MIF inhibitor ISO-1. This claim is cited in a peer-reviewed review of MIF-targeted therapies, referencing original pharmacological characterization studies by Wang et al. [1]. The potency differential is attributed to CPSI-1306's mechanism of disrupting MIF homotrimerization, whereas ISO-1 primarily targets the tautomerase active site.

MIF tautomerase cancer immunotherapy small-molecule inhibitor

In Vivo Efficacy in UVB-Induced Squamous Cell Carcinoma Compared to Vehicle Control

In a mouse model of UVB-induced squamous cell carcinoma, CPSI-1306 administered orally at 20 mg/kg/day significantly reduced papilloma formation and progression to micro-invasive SCC compared to vehicle-treated controls [1]. Quantitative reductions were observed in epidermal Ki67 proliferation index and UVB-associated p53 foci density in non-tumor-bearing skin, indicating both chemopreventive and anti-proliferative effects.

cutaneous squamous cell carcinoma UVB carcinogenesis MIF inhibitor in vivo

Tumor Growth Inhibition in Orthotopic TNBC Model Versus Vehicle Control

In an orthotopic syngeneic mouse model of triple-negative breast cancer (TNBC) using MVT-1 cells, CPSI-1306 treatment significantly reduced primary tumor growth and pulmonary metastasis compared to vehicle-treated mice [1]. Histological analysis of xenograft tumors revealed a significantly higher number of apoptotic cells in CPSI-1306-treated tumors, alongside reduced Ki67-positive proliferating cells and CD31-positive blood vessels.

triple-negative breast cancer orthotopic mouse model MIF inhibitor

Complete Abrogation of T-Cell Immunosuppressive Checkpoints in HNSCC In Vivo

In two orthotopic HNSCC mouse models (MOC-2 and MOC-1), CPSI-1306 treatment (20 mg/kg/day oral gavage) significantly reduced tumor development and increased T-cell infiltration into the tumor microenvironment [1]. Critically, CPSI-1306 completely abrogated the expression of immunosuppressive checkpoint markers TIGIT, TIM3, and CTLA-4 on tumor-infiltrating CD8+ T cells, while PD-1 expression was unaffected. This selective checkpoint modulation profile distinguishes CPSI-1306 from broad-spectrum immunomodulators.

head and neck cancer T-cell exhaustion immune checkpoint

Oral Bioavailability Enabling Chronic Dosing Regimens Not Achievable with Earlier MIF Inhibitors

CPSI-1306 is consistently described as an orally available MIF antagonist, administered via oral gavage at 20 mg/kg/day across multiple independent in vivo studies spanning UVB-induced SCC, TNBC, HNSCC, and intervertebral disc degeneration models [1][2][3]. This contrasts with earlier MIF inhibitors such as 4-IPP and ISO-1, which are predominantly used via intraperitoneal injection or have limited oral bioavailability data in published literature. The oral route enables chronic dosing regimens (up to 8 weeks in UVB studies, 6 weeks in HNSCC studies) without injection-site complications.

oral bioavailability chronic dosing MIF antagonist

Mechanistic Differentiation: Trimerization Disruption Versus Tautomerase Inhibition

CPSI-1306 inhibits MIF by disrupting its homotrimerization, a mechanism distinct from inhibitors like ISO-1 and 4-IPP that primarily block the tautomerase catalytic site [1]. This mechanistic divergence is functionally consequential: trimerization disruption prevents MIF from binding to its receptor CD74 and downstream signaling, whereas tautomerase-only inhibitors may leave receptor-binding functions partially intact. The distinction is supported by CPSI-1306's unique ability to completely abrogate CTLA4, TIGIT, and TIM3—effects not reported for tautomerase-site inhibitors.

MIF trimerization tautomerase activity mechanism of action

Optimal Application Scenarios for 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone in Research & Preclinical Development


MIF-Dependent Tumor Microenvironment Immunosuppression Studies

CPSI-1306 is the preferred MIF inhibitor for experiments investigating CD8+ T-cell exhaustion reversal in solid tumors. Its demonstrated ability to completely abrogate TIGIT, TIM3, and CTLA-4—while sparing PD-1—enables dissection of MIF-specific checkpoint regulation without confounding broad-spectrum effects [1]. Recommended for orthotopic or syngeneic HNSCC, TNBC, and other MIF-overexpressing tumor models requiring oral dosing over 2-6 week treatment windows.

Chronic UVB-Induced Skin Carcinogenesis and Chemoprevention Models

For long-term UVB carcinogenesis protocols, CPSI-1306 at 20 mg/kg/day oral gavage provides validated chemopreventive efficacy, including reduction of p53 foci density and Ki67 proliferative index, as established in SKH-1 hairless mouse models [2]. Its oral route and established safety profile over 8-week dosing periods make it suitable for chronic intervention studies.

Triple-Negative Breast Cancer Metastasis Research

In TNBC orthotopic models, CPSI-1306 monotherapy significantly suppresses both primary tumor growth and pulmonary metastasis, with mechanistic evidence of mitochondrial apoptosis induction (cytochrome c release, caspase activation) [3]. This compound is indicated for studies exploring MIF as a metastatic driver and for combination therapy screening with standard-of-care chemotherapeutics.

Comparative MIF Inhibitor Pharmacology and Target Validation

When benchmarking novel MIF inhibitors, CPSI-1306 serves as the reference trimerization-disrupting compound, offering a mechanism orthogonal to tautomerase-site inhibitors such as ISO-1 and 4-IPP [1]. Its 100-fold potency advantage over ISO-1 and distinct checkpoint modulation profile provide clear differentiation metrics for establishing structure-activity relationships and mechanism-of-action hypotheses.

Quote Request

Request a Quote for 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.